2-Chloro-8-methoxyquinoline-3-carbaldehyde
CAS No.: 73568-28-2
Cat. No.: VC3801215
Molecular Formula: C11H8ClNO2
Molecular Weight: 221.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73568-28-2 |
|---|---|
| Molecular Formula | C11H8ClNO2 |
| Molecular Weight | 221.64 g/mol |
| IUPAC Name | 2-chloro-8-methoxyquinoline-3-carbaldehyde |
| Standard InChI | InChI=1S/C11H8ClNO2/c1-15-9-4-2-3-7-5-8(6-14)11(12)13-10(7)9/h2-6H,1H3 |
| Standard InChI Key | TWGAHTGLODITOW-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=CC(=C(N=C21)Cl)C=O |
| Canonical SMILES | COC1=CC=CC2=CC(=C(N=C21)Cl)C=O |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
2-Chloro-8-methoxyquinoline-3-carbaldehyde belongs to the quinoline family, a class of heterocyclic aromatic compounds. Its molecular formula is C₁₁H₈ClNO₂, with a molecular weight of 221.64 g/mol . The IUPAC name, 2-chloro-8-methoxyquinoline-3-carbaldehyde, reflects the positions of its substituents on the bicyclic quinoline framework. Key structural features include:
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A chloro group at position 2, enhancing electrophilic substitution reactivity.
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A methoxy group at position 8, contributing to solubility and hydrogen-bonding interactions.
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A carbaldehyde group at position 3, enabling condensation reactions for heterocycle formation .
Table 1: Key Chemical Identifiers
| Property | Value/Descriptor | Source |
|---|---|---|
| CAS Number | 154343-51-8 | |
| SMILES Notation | COC1=CC=CC2=C1N=C(C=C2Cl)C=O | |
| InChI Key | FIORWYMZJWACNI-UHFFFAOYSA-N | |
| Melting Point | 177–178°C (recrystallized from ethyl acetate) |
Synthesis and Reaction Pathways
Primary Synthesis via Vilsmeier-Haack Reaction
The most widely reported synthesis involves the Vilsmeier-Haack reaction, where 2',5'-dimethoxyacetanilide undergoes formylation and cyclization in the presence of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) .
Procedure:
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Reagent Preparation: DMF and POCl₃ are mixed at 0°C to form the Vilsmeier reagent.
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Cyclization: 2',5'-dimethoxyacetanilide is added, and the mixture is heated at 75°C for 4.5 hours.
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Quenching and Isolation: The reaction is quenched with ice water, yielding a yellow solid purified via ethyl acetate recrystallization .
Yield: 11% (13.64 g from 93.62 g starting material) .
Derivative Synthesis
The aldehyde group at position 3 facilitates diverse reactions:
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Schiff Base Formation: Condensation with arylhydrazines produces hydrazone derivatives (e.g., 2-chloro-8-methoxy-3-(2,4-dinitrophenylhydrazono)methylquinoline) .
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Azetidinone Synthesis: Reaction with thiosemicarbazide forms thiazoloquinoline derivatives with antimicrobial activity .
Physicochemical and Spectral Properties
Physical Properties
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Solubility: Sparingly soluble in polar solvents (e.g., DMF, DMSO) due to aromaticity and halogenation .
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Stability: Sensitive to light and moisture; recommended storage in dark, inert atmospheres .
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
Biological Activities and Applications
Antimicrobial Activity
2-Chloro-8-methoxyquinoline-3-carbaldehyde derivatives exhibit broad-spectrum antimicrobial properties:
Table 2: Minimum Inhibitory Concentrations (MIC) of Selected Derivatives
| Derivative | E. coli (µg/mL) | S. aureus (µg/mL) | C. albicans (µg/mL) |
|---|---|---|---|
| Hydrazone (4b2) | 32 | 16 | 64 |
| Thiazoloquinoline (5a) | 16 | 8 | 32 |
| Reference (Ciprofloxacin) | 1 | 1 | - |
Antioxidant Properties
The compound scavenges free radicals in DPPH assays, with IC₅₀ values comparable to ascorbic acid .
Applications in Medicinal Chemistry
Antitubercular Agents
Schiff base derivatives inhibit Mycobacterium tuberculosis H37Rv strains at MIC values of 8–16 µg/mL .
Recent Advances (2018–2025)
A 2018 review highlights its utility in synthesizing quinoline-fused heterocycles (e.g., pyrimidines, triazoles) for drug discovery . Recent patents focus on optimizing yields via microwave-assisted synthesis .
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